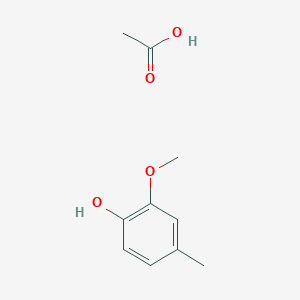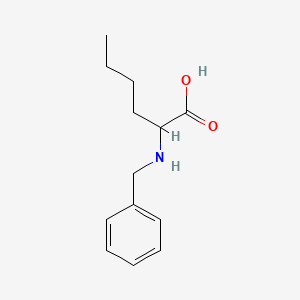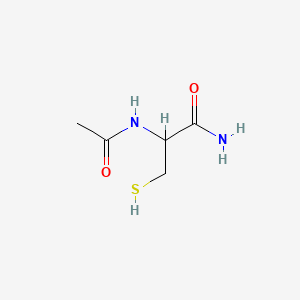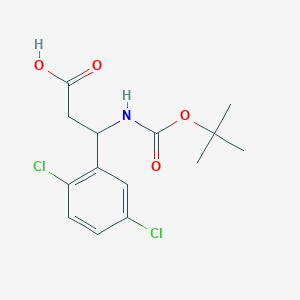
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a cyclopropane ring attached to a pyridine ring, with an amine group and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-ylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine with a cyclopropane precursor in the presence of a suitable catalyst. For example, the reaction can be carried out using a Grignard reagent, such as cyclopropylmagnesium bromide, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the amine nitrogen.
科学的研究の応用
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
作用機序
The mechanism of action of 2-pyridin-3-ylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2-pyridin-2-ylcyclopropan-1-amine;hydrochloride
- 2-pyridin-4-ylcyclopropan-1-amine;hydrochloride
- 2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Uniqueness
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring and the presence of the cyclopropane moiety contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for research and development.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4,9H2;1H |
InChIキー |
YHIXDFOXUMVTTM-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)C2=CN=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)




![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)
